![molecular formula C8H16O3 B1580823 Butyl 3-hydroxybutanoate CAS No. 53605-94-0](/img/structure/B1580823.png)
Butyl 3-hydroxybutanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 3-hydroxybutanoate can be synthesized through the esterification of 3-hydroxybutanoic acid with butanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion. The use of a dehydrating agent, such as sulfuric acid, can help to remove water formed during the reaction and shift the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, this compound can be produced using biocatalytic methods. For example, the asymmetric reduction of alkyl-3-oxobutanoates using biocatalysts such as Candida parapsilosis can yield optically pure this compound . This method offers advantages in terms of selectivity and environmental sustainability compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-hydroxybutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Major Products
Scientific Research Applications
Butyl 3-hydroxybutanoate is a chemical compound with various applications in scientific research and industrial production. It is also a precursor for other chemical compounds .
Scientific Research Applications
- Chemistry this compound serves as a chiral building block in synthesizing complex molecules and pharmaceuticals.
- Biology It can be used as a substrate for enzymatic studies and biocatalysis research.
- Medicine This compound is also investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.
- Industry In industry, it is utilized in the production of flavors, fragrances, and other fine chemicals.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
- Oxidation The hydroxyl group in this compound can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
- Substitution The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Industrial Production
- Biocatalytic Methods this compound can be produced in industrial settings using biocatalytic methods, such as the asymmetric reduction of alkyl-3-oxobutanoates using biocatalysts like Candida parapsilosis.
Other Applications
- Aroma Precursor Glycoconjugates can be precursors of ethyl 3-hydroxyoctanoate and this compound, which are important aroma compounds .
- Solvent Properties N-butyl-3-hydroxybutyrate has a unique chemical structure with a polar ester alcohol functionality and a nonpolar C4 aliphatic chain . It can be used as a solvent for degreasing lipophilic and hydrophilic contaminants and its amphiphilic nature diminishes deposition of waxy residues .
Mechanism of Action
The mechanism of action of butyl 3-hydroxybutanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to 3-hydroxybutyrate, which serves as an energy source and regulatory molecule . The compound can influence gene expression, lipid metabolism, and neuronal function through its effects on histone deacetylases and other enzymes .
Comparison with Similar Compounds
Butyl 3-hydroxybutanoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxybutanoate: Similar in structure but with an ethyl group instead of a butyl group.
Methyl 3-hydroxybutanoate: Contains a methyl group instead of a butyl group.
Propyl 3-hydroxybutanoate: Contains a propyl group instead of a butyl group.
These compounds share similar chemical properties but differ in their physical properties and applications due to the variation in the alkyl group .
Biological Activity
Butyl 3-hydroxybutanoate, a compound with the chemical formula C₇H₁₄O₃, is an ester derived from 3-hydroxybutanoic acid. This compound has garnered attention in various fields, including biochemistry, pharmacology, and industrial applications. Its biological activity is primarily linked to its metabolic roles and potential therapeutic uses. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data.
This compound is notable for its role as a substrate in enzymatic reactions. Upon metabolism, it can be converted into 3-hydroxybutyrate, which serves as an important energy source and regulatory molecule in various biological systems. The compound exhibits unique chemical properties that facilitate its interaction with different molecular targets.
Property | Value |
---|---|
Molecular Formula | C₇H₁₄O₃ |
Boiling Point | 241-242 °C |
Solubility | Soluble in organic solvents |
Density | Approximately 0.9 g/cm³ |
2.1 Enzymatic Substrates
This compound serves as an effective substrate for various enzymes involved in metabolic pathways. It has been utilized in studies focusing on biocatalysis, where its enzymatic conversion is critical for synthesizing other bioactive compounds.
2.2 Drug Delivery Systems
Research has indicated that this compound may have potential applications in drug delivery systems. Its ability to modulate cellular uptake and release of therapeutic agents makes it a candidate for enhancing drug bioavailability and efficacy .
Case Study 1: Enzymatic Activity Assessment
In a study evaluating the enzymatic activity of this compound, researchers demonstrated that this compound could significantly reduce substrate inhibition in enzymatic reactions when used in conjunction with ionic liquids. This finding highlights its potential utility in optimizing biocatalytic processes .
Case Study 2: Metabolic Pathway Analysis
A comprehensive analysis of metabolic pathways involving this compound revealed that it plays a crucial role in energy metabolism. The conversion of this compound to 3-hydroxybutyrate was shown to enhance energy production under conditions of cellular stress, such as hypoxia or ischemia .
4. Therapeutic Implications
The therapeutic implications of this compound are significant, particularly concerning its metabolic functions. Studies suggest that it may exert protective effects during cellular stress by improving mitochondrial function and reducing oxidative damage . Additionally, its interaction with key metabolic receptors indicates potential roles in regulating adipose tissue metabolism and overall energy homeostasis .
5. Conclusion
This compound is a versatile compound with promising biological activities that extend beyond simple metabolic functions. Its applications in enzymatic studies, drug delivery systems, and therapeutic interventions underscore its importance in both research and clinical settings. Further investigations are warranted to fully elucidate its mechanisms of action and potential benefits across various biological contexts.
Properties
IUPAC Name |
butyl 3-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-11-8(10)6-7(2)9/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDWRKCOQQHAMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20886065 | |
Record name | Butanoic acid, 3-hydroxy-, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20886065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Butanoic acid, 3-hydroxy-, butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
53605-94-0 | |
Record name | Butyl 3-hydroxybutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53605-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 3-hydroxy-, butyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053605940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 3-hydroxy-, butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 3-hydroxy-, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20886065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl 3-hydroxybutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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